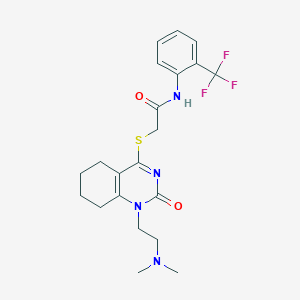

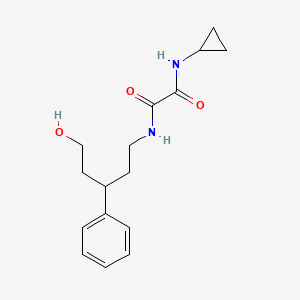

![molecular formula C16H15F2N5O2 B2393279 2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034275-48-2](/img/structure/B2393279.png)

2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” belongs to the class of 1,2,4-triazoles . Triazoles are known for their multidirectional biological activity and are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . They have been reported to have antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds, such as 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is stable and difficult to cleave . They exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions. For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . They are also suitable as antiviral and anti-infective drugs .Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility . These properties make them interact with biological receptors with high affinity .科学研究应用

- The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes our compound, has been explored as a pharmacophore for adenosine receptors . Adenosine receptors play crucial roles in neurotransmission, inflammation, and immune responses. Modulating these receptors could have implications in treating conditions like neurodegenerative diseases, pain management, and cardiovascular disorders.

- The synthesis of 1,2,4-triazolo[4,3-a]pyridines, a related class of compounds, has been achieved using a transition-metal-free approach. Our compound’s structure shares similarities with these derivatives . Investigating its synthetic pathways and reactivity could contribute to green chemistry methods.

Adenosine Receptor Modulation

Transition-Metal-Free Synthesis

作用机制

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated as potential inhibitors of c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It’s worth noting that similar compounds have shown to intercalate dna , which suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given that similar compounds have been shown to inhibit c-met kinase , it’s plausible that this compound could affect pathways related to cellular growth, survival, and migration.

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the synthesis of similar compounds has been shown to be highly efficient and environmentally advantageous .

未来方向

The development of new antibacterial molecules with novel mechanisms of action is crucial to overcome the development of drug resistance . Structural modification or optimization of existing agents by improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles is a promising approach . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .

属性

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O2/c1-2-25-16-15-22-21-13(23(15)6-5-19-16)9-20-14(24)7-10-3-4-11(17)8-12(10)18/h3-6,8H,2,7,9H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYWQMWWKPMKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

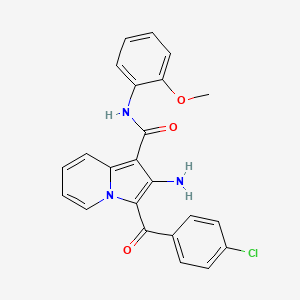

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2393197.png)

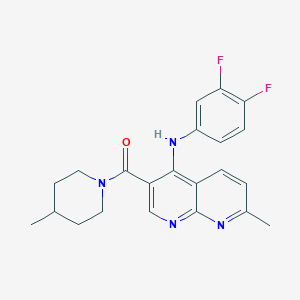

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)

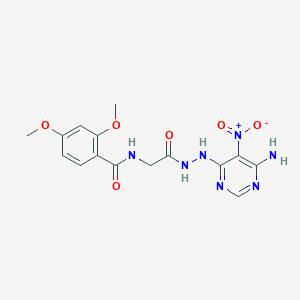

![Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2393201.png)

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)

![8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2393217.png)